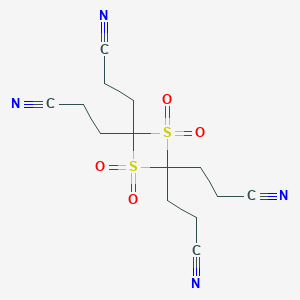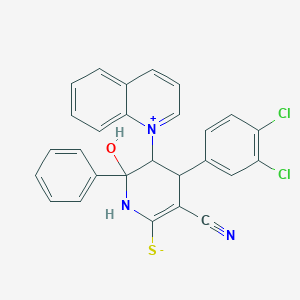![molecular formula C16H16BrNO3 B6117019 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as BPHA, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer and is involved in the production of pro-inflammatory cytokines. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to inhibit the activity of STAT3, a protein that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several biochemical and physiological effects. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several advantages for lab experiments. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is relatively easy to synthesize and purify, and it has been found to be stable under certain conditions. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have low toxicity in vitro. However, there are also some limitations to using 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in lab experiments. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not very water-soluble, which can make it difficult to use in certain assays. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of research could be to further investigate the mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide and identify its molecular targets. Another area of research could be to study the efficacy and safety of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in animal models and humans. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide could be further developed as a potential anti-cancer and anti-inflammatory drug candidate. Finally, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide could be used as a tool compound to study the role of COX-2 and STAT3 in cancer and inflammation.
Synthesemethoden
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be synthesized using several methods, including the reaction of 4-bromo-3-methylphenol with 2-(hydroxymethyl)phenylacetic acid in the presence of a coupling agent and a base, or by reacting 2-(hydroxymethyl)phenylacetic acid with 4-bromo-3-methylphenol in the presence of a coupling agent and a base. Both methods involve the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11-8-13(6-7-14(11)17)21-10-16(20)18-15-5-3-2-4-12(15)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQQBOXMYIAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)

![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)

